molecular formula C15H17N5O B2601355 5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide CAS No. 1798524-41-0

5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide

Cat. No.: B2601355
CAS No.: 1798524-41-0
M. Wt: 283.335
InChI Key: DXZDZKKJXGZMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a pyrazine-2-carboxamide core, a scaffold recognized for its versatile biological activity and its role as a key building block in the development of therapeutic agents . The structure combines this core with a pyrrolidine moiety containing a pyridyl substitution, a combination seen in other compounds studied for their potential to interact with various biological targets . Compounds within the pyrazinecarboxamide class have been investigated for a range of potential therapeutic applications. Research on similar molecules has shown promise in the development of inhibitors for enzymes like Monoamine Oxidase-B (MAO-B), which is a relevant target for neurodegenerative disorders such as Parkinson's disease . Other pyrazine derivatives have been designed as glucokinase activators for investigating diabetes treatments or as modulators of proteins implicated in conditions like Huntington's disease . The specific research value of this compound is derived from its unique molecular architecture, which may be utilized in hit-to-lead optimization campaigns, as a building block in combinatorial chemistry, or as a reference standard in assay development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-8-18-13(9-17-11)15(21)19-12-5-7-20(10-12)14-4-2-3-6-16-14/h2-4,6,8-9,12H,5,7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZDZKKJXGZMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include mCPBA and other peroxides.

    Reduction: Sodium and ammonium chloride in ethanol are commonly used for reduction.

    Substitution: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds with similar structures to exhibit anticancer properties. Pyrazine derivatives, including those resembling 5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide, have shown promise as selective inhibitors of various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their ability to inhibit tumor growth through modulation of specific signaling pathways related to cancer proliferation and survival .

Enzyme Inhibition

Compounds featuring the pyrazine core have demonstrated significant enzyme inhibitory activities. For example, inhibitors targeting kinases such as CHK1 (Checkpoint Kinase 1) have been developed based on similar structural motifs. These inhibitors modulate the DNA damage response pathway, which is crucial for cancer treatment . The structure of this compound suggests it could similarly interact with key enzymes involved in various biological processes.

Neurological Disorders

The compound's structural characteristics may also lend themselves to applications in treating neurological disorders. Research into pyrazole derivatives has indicated potential neuroprotective effects, particularly in models of oxidative stress and calcium dysregulation . This suggests that this compound could be explored further for neuroprotective applications.

Case Studies and Research Findings

StudyFocusFindings
Antitumor Activity Investigation of pyrazolo[1,5-a]pyrimidinesDemonstrated selective inhibition of cancer cell lines with promising IC50 values .
CHK1 Inhibition Development of CHK1 inhibitorsIdentified compounds with subnanomolar activity against CHK1, suggesting high potency .
Neuroprotective Effects Pyrazole derivatives in oxidative stress modelsShowed protective effects against calcium overload in neuronal cells .

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural Analogues of Pyrazine-2-Carboxamides

5-(Alkylamino)-N-(3-Trifluoromethylphenyl)pyrazine-2-carboxamides
  • Examples: Compounds 1a–1e (e.g., 5-(propylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide) .
  • Structural Differences: Substituents: Linear alkylamino chains (propyl to heptyl) at the pyrazine 5-position. Aryl Group: 3-Trifluoromethylphenyl (electron-withdrawing group) at the carboxamide position.
  • Key Properties: Higher melting points (128–156°C) compared to the target compound (unknown but likely lower due to flexible pyrrolidine). Demonstrated antimycobacterial activity, suggesting pyrazine-carboxamides as scaffolds for antimicrobial agents .
Glipizide (5-Methyl-N-[2-(4-Sulfamoylphenyl)ethyl]pyrazine-2-carboxamide)
  • Structural Differences :
    • Substituent : Phenethyl group with a sulfamoyl moiety instead of pyrrolidine-pyridine.
  • Key Properties: Known as a sulfonylurea drug for diabetes, acting as a KATP channel blocker. Exhibits polymorphism challenges in thermal stability, as observed in DSC studies .
N-(2-Isopropoxy-5-(Piperidin-4-yl)Phenyl)pyrazine-2-carboxamide
  • Structural Differences :
    • Substituent : Piperidin-4-yl group attached to a phenyl ring with an isopropoxy group.
  • Key Properties :
    • Synthesized via deprotection of trifluoroacetyl groups (97.9% yield), highlighting efficient carboxamide functionalization strategies .
N-(5-((4-Ethylpiperazin-1-yl)Methyl)Pyridin-2-yl)-5-Fluoro-4-(4-Fluoro-1-Isopropyl-2-Methylpiperazin-1-yl)Pyrazine-2-carboxamide
  • Structural Differences :
    • Substituents : Dual piperazine motifs with fluorinated and alkyl branches.

Physicochemical and Pharmacological Comparisons

Compound Key Substituents Biological Activity Synthetic Yield
Target Compound Pyrrolidin-3-yl-pyridin-2-yl Unknown (structural analogs suggest kinase/antimicrobial potential) N/A
5-(Propylamino)-N-(3-TFM-phenyl)carboxamide Propylamino, 3-TFM-phenyl Antimycobacterial 87%
Glipizide Phenethyl-sulfamoyl Antidiabetic (KATP blocker) N/A
N-(2-Isopropoxy-5-Piperidinylphenyl)carboxamide Piperidin-4-yl, isopropoxy Not reported 97.9%
Key Observations :

Substituent Flexibility vs. Rigidity: Linear alkylamino chains (e.g., 1a–1e) enhance solubility but reduce conformational rigidity compared to the target compound’s pyrrolidine-pyridine system . Cyclic amines (piperidine, pyrrolidine) may improve metabolic stability and target binding due to restricted rotation .

Sulfamoyl (Glipizide) and pyridinyl groups (target compound) contribute to hydrogen-bonding capacity .

The target compound’s pyrrolidine-pyridine moiety may favor kinase inhibition, akin to TRK inhibitors in .

Biological Activity

5-Methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C14H17N5O\text{C}_{14}\text{H}_{17}\text{N}_{5}\text{O}

Molecular Weight: 273.32 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of the pyridine and pyrazine moieties enhances its binding affinity and selectivity, potentially modulating pathways related to inflammation, cancer progression, and other diseases.

Antitumor Activity

Recent studies have indicated that pyrazine derivatives exhibit notable antitumor properties. For instance, a series of pyrazole derivatives have been shown to inhibit the activity of BRAF(V600E), a common mutation in melanoma, demonstrating promising results in cell line studies . The specific compound under investigation has been linked to the inhibition of tumor cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory effects, this compound may possess antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, likely through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their potential applications:

  • Anticancer Synergy : A study investigated the synergistic effects of pyrazole derivatives combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated enhanced cytotoxicity when these compounds were used in combination, suggesting a potential strategy for improving treatment outcomes in resistant cancer subtypes .
  • Inflammation Models : In vivo models demonstrated that compounds structurally related to this compound significantly reduced inflammation markers in models of acute lung injury, indicating their potential utility in treating respiratory conditions .

Data Tables

Biological ActivityMechanismReference
AntitumorInhibition of BRAF(V600E)
Anti-inflammatoryInhibition of TNF-α production
AntimicrobialDisruption of bacterial membranes

Q & A

Q. Key Considerations :

  • Use of Pd(II) complexes (e.g., (en*)Pd(NO₃)₂) may stabilize intermediates during coupling .
  • Pyridine solvent systems enhance reaction efficiency for pyrazine derivatives .

Basic: How should researchers characterize the structural and stereochemical properties of this compound?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve absolute stereochemistry, particularly for chiral centers in the pyrrolidine ring. Triazole-fused analogs (e.g., ) often require crystallography to confirm regiochemistry .
  • NMR Spectroscopy : Use 1^1H-13^13C HMBC to verify carboxamide linkage and NOESY for spatial proximity analysis of the pyridinyl-pyrrolidine substituents .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra to resolve ambiguities .

Advanced: How can researchers investigate the compound’s binding interactions with biological targets (e.g., serum albumin or DNA)?

Q. Methodological Answer :

  • Ultrafiltration Assays : Quantify human serum albumin (HSA) binding using modified ultrafiltration (e.g., 2–4% HSA solutions) to determine partition coefficients. Oxicam derivatives in demonstrate this approach .
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of HSA upon ligand binding to calculate Stern-Volmer constants.
  • DNA Interaction Studies : Employ ethidium bromide displacement assays or surface plasmon resonance (SPR) to assess intercalation or groove-binding modes .

Q. Data Interpretation :

  • Account for pH-dependent binding (e.g., pyridinyl groups protonate at physiological pH).
  • Compare results across multiple techniques to mitigate method-specific biases.

Advanced: What computational strategies are effective for rational design and reactivity prediction?

Q. Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT or ab initio) to model transition states and intermediates. ICReDD’s workflow () integrates reaction path algorithms with experimental validation .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding dynamics (e.g., with GROMACS) to identify key residues in HSA or DNA interactions.
  • ADMET Prediction : Tools like SwissADME predict bioavailability, leveraging LogP and topological polar surface area (TPSA) values derived from the compound’s pyrazine-pyrrolidine scaffold.

Validation : Cross-check computational results with experimental data (e.g., binding constants from ultrafiltration).

Advanced: How should researchers resolve contradictions in binding affinity data across different studies?

Q. Methodological Answer :

  • Control for Variables : Standardize experimental conditions (e.g., HSA concentration, ionic strength, temperature) to minimize artifacts. highlights variability in albumin binding due to buffer composition .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify outliers or systemic errors.
  • Orthogonal Assays : Confirm binding using isothermal titration calorimetry (ITC) alongside ultrafiltration to reconcile discrepancies .

Case Example : If HSA binding affinity differs between studies, re-evaluate ligand purity (HPLC ≥98%) and albumin source (e.g., fatty acid-free HSA vs. standard).

Advanced: What strategies optimize the compound’s pharmacological profile for target selectivity?

Q. Methodological Answer :

  • Scaffold Modulation : Introduce substituents (e.g., halogens or methyl groups) to the pyrazine or pyrrolidine rings to enhance target engagement. ’s Imatinib analogs demonstrate scaffold-driven selectivity .
  • Metabolic Stability : Assess hepatic microsomal stability using LC-MS/MS to identify vulnerable sites (e.g., pyrazine oxidation).
  • In Silico Docking : Use AutoDock Vina to predict binding poses against off-target kinases or receptors.

Q. Key Metrics :

  • IC₅₀ values against primary vs. secondary targets.
  • Selectivity ratios derived from kinome-wide profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.